molecular formula C19H18N2O3 B7705778 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylacetamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylacetamide

Cat. No. B7705778
M. Wt: 322.4 g/mol
InChI Key: HWHMZODZGQXCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylacetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as HMN-176, and its chemical formula is C20H18N2O3. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

HMN-176 has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, HMN-176 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied as a potential treatment for infectious diseases, including malaria and tuberculosis. In neurodegenerative disease research, HMN-176 has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is necessary for cell division and angiogenesis. HMN-176 binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. HMN-176 also inhibits angiogenesis by preventing the formation of new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and neuroprotective effects. In cancer cells, HMN-176 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in cell death. HMN-176 also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is necessary for the formation of new blood vessels. In neurodegenerative disease research, HMN-176 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using HMN-176 in lab experiments is its specificity for tubulin, which makes it a useful tool for studying the role of microtubules in cell division and angiogenesis. However, one limitation of using HMN-176 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, HMN-176 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for the study of HMN-176, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacokinetic properties. One potential direction is the development of HMN-176 analogs with improved solubility and bioavailability. Another potential direction is the investigation of HMN-176 in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of imaging agents that can target microtubules may provide a useful tool for studying the role of microtubules in disease and for monitoring the efficacy of HMN-176 in vivo.

Synthesis Methods

HMN-176 can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline with N-phenylacetyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline with N-phenylacetic acid in the presence of thionyl chloride followed by reaction with methylamine. The yield of this compound is typically around 50-60%, and the purity can be improved using column chromatography.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)21(16-6-4-3-5-7-16)12-15-10-14-11-17(24-2)8-9-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHMZODZGQXCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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